(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
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Overview
Description
The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on compounds structurally related to "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone" includes studies on their crystal and molecular structures. For instance, the analysis of the crystal and molecular structure of related compounds has been conducted to understand their crystallization patterns, intermolecular interactions, and potential for forming hydrogen bonds, which are crucial for designing drugs and materials with specific properties (Lakshminarayana et al., 2009).
Synthesis and Antimicrobial Activity
Synthesis techniques for creating derivatives of pyrrolidinyl and phenylmethanone compounds, and evaluating their antimicrobial activities have been explored. This includes studies on how substituting different groups on the core structure affects antimicrobial efficacy, providing a pathway for the development of new antimicrobial agents (Kumar et al., 2012).
Stereospecific Synthesis
Stereospecific synthesis research has been conducted on pyrrolidines, showing the possibility of obtaining enantiomerically pure compounds through 1,3-dipolar cycloadditions. This research is significant for drug synthesis, as the stereochemistry of a drug can significantly influence its efficacy and safety (Oliveira Udry et al., 2014).
DFT Studies on Molecular Structures
Density Functional Theory (DFT) studies on similar compounds reveal insights into their electronic structures, molecular geometries, and physicochemical properties. Such theoretical studies are essential for predicting the reactivity and stability of potential pharmaceuticals and materials (Huang et al., 2021).
Future Directions
properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)23-13-3-1-2-12(8-13)15(21)20-7-6-14(9-20)22-10-11-4-5-11/h1-3,8,11,14H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWZGOAWOGGWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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